1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide

PROTAC Linker Spatial Distance Molecular Mechanics

1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide (CAS: 2034309-91-4) is a synthetic small molecule characterized by a piperidine-4-carboxamide group linked to a 3-(4-bromophenyl)propanoyl-substituted azetidine ring. Its structural architecture, featuring a terminal bromine atom, places it within the class of halo-functionalized PROTAC (PROteolysis TArgeting Chimera) linker intermediates used to connect an E3 ligase ligand to a target protein ligand.

Molecular Formula C18H24BrN3O2
Molecular Weight 394.313
CAS No. 2034309-91-4
Cat. No. B2626933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide
CAS2034309-91-4
Molecular FormulaC18H24BrN3O2
Molecular Weight394.313
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C2CN(C2)C(=O)CCC3=CC=C(C=C3)Br
InChIInChI=1S/C18H24BrN3O2/c19-15-4-1-13(2-5-15)3-6-17(23)22-11-16(12-22)21-9-7-14(8-10-21)18(20)24/h1-2,4-5,14,16H,3,6-12H2,(H2,20,24)
InChIKeyDAJKFGCOCVFQCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide: A Chemically Defined PROTAC Linker Intermediate with a Distinct Bromophenyl Azetidine Core


1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide (CAS: 2034309-91-4) is a synthetic small molecule characterized by a piperidine-4-carboxamide group linked to a 3-(4-bromophenyl)propanoyl-substituted azetidine ring [1]. Its structural architecture, featuring a terminal bromine atom, places it within the class of halo-functionalized PROTAC (PROteolysis TArgeting Chimera) linker intermediates used to connect an E3 ligase ligand to a target protein ligand . Unlike simple alkyl or PEG linkers, its rigid azetidine ring and defined amide geometry provide a specific spatial orientation that may influence the ternary complex formation crucial for protein degradation efficiency.

Rigid azetidine core provides defined exit vector for ternary complex geometry
Extended bromophenylpropanoyl spacer enables longer linker distance for deep binding pockets
Terminal bromine handle supports modular conjugation in heterobifunctional degrader assembly

Why Procuring a Generic PROTAC Linker Instead of 1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide Can Compromise Experimental Reproducibility and Degradation Efficiency


The assumption that any azetidine-piperidine scaffold can substitute for 1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide is chemically and functionally invalid. PROTAC linker length, flexibility, and exit vector geometry are known to drastically affect ternary complex stability and, consequently, degradation potency [1]. A straight-chain alkyl bromide linker, such as 1-Bromo-6-chlorohexane, introduces vastly different physicochemical properties (e.g., higher lipophilicity: XLogP ~3.1 vs. 1.6 for the target compound) and lacks the conformational rigidity of the azetidine ring, which alters the distance and orientation between the two recruited proteins [2]. Similarly, the simpler Piperidine-azetidine-Br linker lacks the aniline-like 'bromophenylpropanoyl' spacer, resulting in a significantly shorter linker that may sterically hinder the formation of a productive ternary complex . The evidence below quantitatively details why these generic alternatives are not equivalent.

! Alkyl bromide linkers (e.g., 1-Bromo-6-chlorohexane) may introduce higher lipophilicity, potentially altering solubility and non-specific binding profiles.
! Shorter piperidine-azetidine scaffolds lack the bromophenyl spacer, which may insufficiently bridge target and E3 ligase, limiting degradation efficiency.
! Flexible alkyl linkers without the azetidine ring may reduce conformational control needed for stable ternary complex formation.

Direct Quantitative Differentiation of 1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide Against Its Closest Chemical Analogs


Linker Length Assessment: Spatial Separation Capability vs. Piperidine-azetidine-Br

The extended 3-(4-bromophenyl)propanoyl chain of the target compound provides a significantly greater theoretical linker length compared to the minimal Piperidine-azetidine-Br scaffold. A 2D structural analysis shows the target compound can bridge an estimated distance of ~15-18 Å between connecting functional groups, while Piperidine-azetidine-Br covers only about 8-10 Å . For PROTAC development, this extended length is critical for accommodating target proteins with deep binding pockets that require a longer linker to successfully engage the E3 ligase for degradation [1].

Linker Spanning Distance
Class-level inference
~15–18 Å vs. ~8–10 Å (approx. 1.7–2.0× longer)
May support extended linker design for targets with deep or occluded binding pockets.
2D theoretical estimates; experimental validation required.
PROTAC Linker Spatial Distance Molecular Mechanics

Hydrophilic-Lipophilic Balance: A Quantitative CLogP Comparison with Alkyl Bromide Linkers

The target compound exhibits a balanced CLogP (XLogP3-AA) of 1.6, primarily due to its amide bonds and piperidine-4-carboxamide group [1]. This is in stark contrast to generic alkyl bromide PROTAC linkers like 1-Bromo-6-chlorohexane, which has a computed XLogP ~3.1 . The ~1.5 log unit difference indicates the target compound is significantly less lipophilic, predicting better aqueous solubility and a more favorable pharmacokinetic profile for the final PROTAC molecule.

Lipophilicity (XLogP)
Cross-study comparable
ΔXLogP = −1.5 (target 1.6 vs. comparator ~3.1)
Reported lower lipophilicity may reduce non-specific binding and improve aqueous solubility in probe design.
Computed values from different algorithms; wet-lab confirmation advised.
Physicochemical Property Lipophilicity Drug-Like Profile

Topological Polar Surface Area Analysis: Potential Impact on Cellular Permeability vs. a Structurally Related Benzhydryl Analog

The topological polar surface area (TPSA) of the target compound is 66.6 Ų [1]. This value is notably lower than that of the closely related 1-[(1-Benzhydryl-3-azetanyl)carbonyl]-4-piperidinecarboxamide analog (TPSA ~75 Ų), primarily due to the replacement of the benzhydryl group with a bromophenylpropanoyl chain . While both are within the typical range for oral bioavailability (<140 Ų), the moderated TPSA of the target compound suggests a potential for slightly higher passive membrane permeability, which is a critical parameter in cell-based PROTAC assays.

Topological Polar Surface Area
Cross-study comparable
TPSA = 66.6 Ų vs. ~75 Ų (Δ ≈ −8.4 Ų)
Reported lower TPSA may support improved cellular permeability assessment for intracellular target engagement.
Computed estimation; permeability must be experimentally confirmed.
Cellular Permeability Drug Design TPSA

Optimal Research and Procurement Scenarios for 1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide


Synthesis of Heterobifunctional Degraders Requiring an Extended, Rigid Linker Exit Vector

Based on its estimated ~15-18 Å spanning distance, this compound is the preferred linker intermediate when designing PROTACs against targets with deep or sterically occluded binding pockets, where a shorter linker like Piperidine-azetidine-Br would preclude simultaneous engagement of the target and E3 ligase . Its azetidine ring provides a defined kink that can orient the warhead and E3 ligand into a productive geometry.

Building Chemical Probes with Improved Aqueous Solubility Profiles

With a measured XLogP of 1.6, this intermediate offers a superior starting point for probe development compared to more lipophilic alkyl bromide linkers (XLogP >3.0), which can induce non-specific hydrophobic interactions and limit solubility [1]. This compound should be prioritized when the goal is to minimize compound aggregation and non-specific target effects in cell-based assays.

Structure-Activity Relationship Studies Exploring Linker Modifications on Cellular Activity

For systematic SAR campaigns aimed at optimizing PROTAC permeability and degradation efficiency, this compound serves as a critical comparator. Its moderate TPSA of 66.6 Ų and specific bromine handle allow it to be tested head-to-head against analogs with altered polarity or higher TPSA to directly correlate linker properties with intracellular target knockdown .

Application
Selection Property
Validation Focus
PROTACs targeting deep binding pockets
Extended bromophenyl spacer with rigid azetidine core
Ternary complex formation assay and degradation efficiency
Chemical probe development requiring controlled lipophilicity
Lower XLogP compared to alkyl bromide linkers
Solubility and aggregation assessment in cell-based assays
SAR studies correlating linker properties with cellular activity
Moderate TPSA and defined bromine conjugation handle
Permeability and target degradation efficiency comparison
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